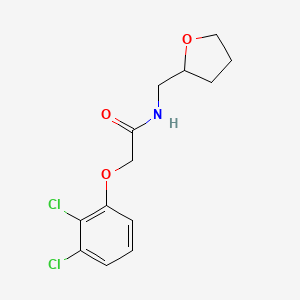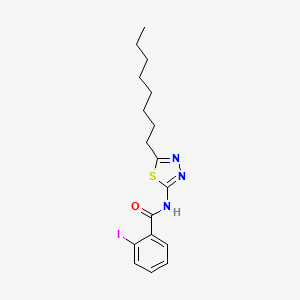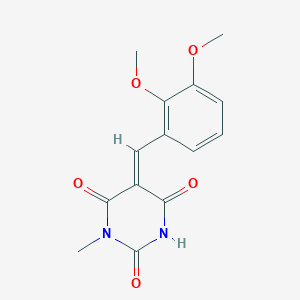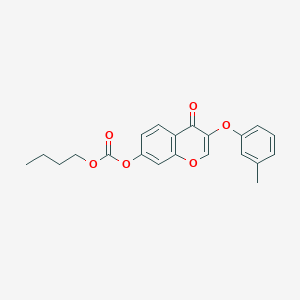![molecular formula C20H29N3O B4779631 2-[1-isobutyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4779631.png)
2-[1-isobutyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol
Vue d'ensemble
Description
2-[1-isobutyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol, commonly known as IBQM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. The synthesis of IBQM has been achieved through various methods, and its mechanism of action has been elucidated through extensive research.
Applications De Recherche Scientifique
IBQM has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. IBQM has been used in various studies to investigate the mechanisms underlying these effects, including the modulation of neurotransmitter systems such as serotonin, dopamine, and norepinephrine. IBQM has also been used in studies investigating the roles of these neurotransmitter systems in various physiological and pathological conditions.
Mécanisme D'action
The mechanism of action of IBQM has been elucidated through extensive research. IBQM acts as a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors, as well as the dopamine D2 receptor. It also has moderate affinity for the alpha-1 adrenergic receptor and the histamine H1 receptor. The antagonism of these receptors is thought to underlie the pharmacological effects of IBQM, including its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects
IBQM has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, as well as increase the release of serotonin in the prefrontal cortex and hippocampus. IBQM has also been shown to decrease the release of norepinephrine in the prefrontal cortex and hippocampus. These effects are thought to underlie the antipsychotic, antidepressant, and anxiolytic effects of IBQM.
Avantages Et Limitations Des Expériences En Laboratoire
IBQM has several advantages for use in lab experiments. It has high potency and selectivity for its target receptors, allowing for precise manipulation of neurotransmitter systems. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, IBQM also has some limitations for use in lab experiments. It has been shown to have some off-target effects, including inhibition of the cytochrome P450 enzymes. It also has some potential for abuse, as it has been shown to have reinforcing effects in animal models.
Orientations Futures
There are several future directions for research on IBQM. One area of interest is the development of more selective and potent analogs of IBQM, which could be used to further elucidate the mechanisms underlying its pharmacological effects. Another area of interest is the investigation of the potential therapeutic applications of IBQM in various psychiatric and neurological disorders, including schizophrenia, depression, and anxiety disorders. Additionally, there is potential for the use of IBQM in combination with other drugs to enhance its therapeutic effects and reduce its potential for abuse.
Propriétés
IUPAC Name |
2-[1-(2-methylpropyl)-4-(quinolin-8-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-16(2)13-23-11-10-22(15-19(23)8-12-24)14-18-6-3-5-17-7-4-9-21-20(17)18/h3-7,9,16,19,24H,8,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTLINJHZYTANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797851 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[1-Isobutyl-4-(quinolin-8-ylmethyl)piperazin-2-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4779551.png)

![N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B4779563.png)
![1-(2-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4779570.png)



![3-(4-tert-butylbenzyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4779616.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4779625.png)
![methyl (3-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4779638.png)
![N-[2-(2-chlorophenoxy)ethyl]-3-iodobenzamide](/img/structure/B4779644.png)
![2-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4779646.png)

